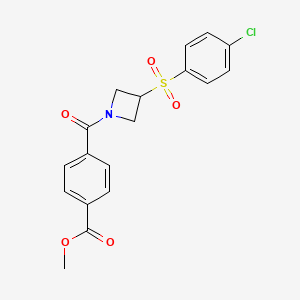

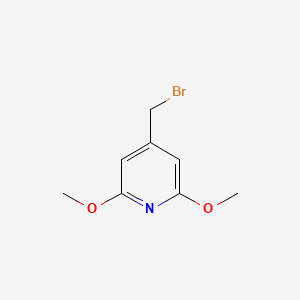

![molecular formula C20H21N3O3S2 B2781255 N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide CAS No. 433700-37-9](/img/structure/B2781255.png)

N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide” is a chemical compound with a complex structure . It has been studied for its various properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a cyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio group attached to a phenyl carboxamide moiety via a methylene bridge . The compound also contains a 3-hydroxypropyl group attached to the nitrogen atom of the carboxamide group .Aplicaciones Científicas De Investigación

Potential Anticancer Agents

Research on analogues and derivatives of complex molecules similar to the compound has shown promise in the discovery of new anticancer drugs. For instance, studies on novel thienopyrazole derivatives and their spectral characterization have led to the synthesis of compounds with potential therapeutic applications, indicating the role of structural modifications in enhancing biological activity (Ahmed, F. Ahmed, A. El-Dean, R. Zaki, & S. M. Radwan, 2018) Ahmed et al., 2018.

Antimicrobial Activities

Compounds with structures bearing resemblance to the query compound have been evaluated for their antimicrobial activities. A study on β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes demonstrated significant activities against bacterial and fungal strains, underscoring the potential of such molecules in developing new antimicrobial agents (M. Babu, K. Pitchumani, & P. Ramesh, 2012) Babu et al., 2012.

Antipsychotic Agents

Investigations into heterocyclic analogues of known antipsychotic agents have led to the identification of new potential treatments. These studies highlight the importance of heterocyclic carboxamides in designing compounds with antipsychotic properties, showcasing the versatility of complex molecules in addressing neurological disorders (M. H. Norman, F. Navas, J. Thompson, & G. Rigdon, 1996) Norman et al., 1996.

Synthesis and Biological Evaluation

The synthesis and in vitro biological evaluation of novel derivatives, such as quinoline incorporated 1,3-thiazinan-4-one derivatives, provide insights into the methodology for researching complex compounds. These studies not only elucidate synthetic pathways but also assess antibacterial, antitubercular, and antimalarial activities, indicating the broad spectrum of research applications (S. Umamatheswari & C. Sankar, 2017) Umamatheswari & Sankar, 2017.

Mecanismo De Acción

Target of Action

CHEMBL205921, also known as N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide or Cambridge id 6944657, is a small organic molecule It has been found to inhibit the 3’-processing activity of hiv1 integrase .

Mode of Action

It’s known that the compound inhibits the 3’-processing activity of hiv1 integrase . This suggests that the compound may bind to the active site of the enzyme, preventing it from performing its function.

Biochemical Pathways

Given its inhibitory effect on hiv1 integrase, it can be inferred that the compound affects the replication cycle of hiv1 . By inhibiting the integrase, the compound prevents the integration of the viral DNA into the host genome, thereby disrupting the replication of the virus.

Pharmacokinetics

These properties play a crucial role in the bioavailability of a drug . The ADME properties determine how much of the drug reaches the site of action and how long it stays there. They also influence the drug’s potential side effects and interactions with other substances.

Result of Action

Given its inhibitory effect on hiv1 integrase, it can be inferred that the compound disrupts the replication cycle of hiv1 at the molecular level . This would result in a decrease in the production of new virus particles at the cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target. Additionally, the physiological environment within the body, including factors such as the presence of other drugs, the patient’s metabolic rate, and the state of the patient’s immune system, can also influence the compound’s efficacy.

Propiedades

IUPAC Name |

N-(3-hydroxypropyl)-4-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c24-10-2-9-21-17(25)13-7-5-12(6-8-13)11-27-20-22-18(26)16-14-3-1-4-15(14)28-19(16)23-20/h5-8,24H,1-4,9-11H2,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKIJBUJTUDHFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC4=CC=C(C=C4)C(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

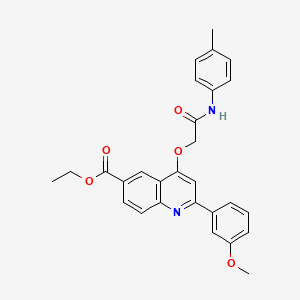

![4-Methyl-2-(5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2781172.png)

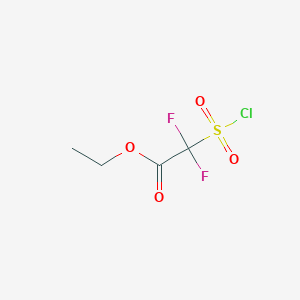

![5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2781179.png)

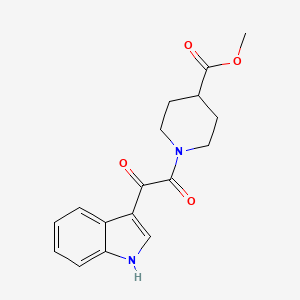

![[1-(Trifluoromethyl)cycloheptyl]methanamine](/img/structure/B2781181.png)

![5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2781185.png)

![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2781191.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2781193.png)

![Tert-butyl 8-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2781194.png)